molecular formula C8H7ClN2 B1453358 (2-Chlorobenzyl)cyanamide CAS No. 1248431-20-0

(2-Chlorobenzyl)cyanamide

Cat. No. B1453358
M. Wt: 166.61 g/mol
InChI Key: YDLVNCALIGQANA-UHFFFAOYSA-N
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Description

“(2-Chlorobenzyl)cyanamide” is a chemical compound with the molecular formula C8H7ClN2 . It has a molar mass of 166.61 g/mol.


Synthesis Analysis

The synthesis of cyanamides, including “(2-Chlorobenzyl)cyanamide”, has diversified significantly in recent years . Cyanamides are synthesized using non-toxic cyanation agents and cyanide sources . Both nucleophilic and electrophilic agents/systems that transfer the entire CN-group are used in the synthesis .


Molecular Structure Analysis

The molecular structure of “(2-Chlorobenzyl)cyanamide” consists of a carbon ©, hydrogen (H), nitrogen (N), and chlorine (Cl) atoms . The exact structure can be viewed using a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

Cyanamides, including “(2-Chlorobenzyl)cyanamide”, are used in a variety of chemical reactions . They are used in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents . They also exhibit unique radical and coordination chemistry .


Physical And Chemical Properties Analysis

“(2-Chlorobenzyl)cyanamide” has a predicted density of 1±0.06 g/cm3 and a predicted boiling point of 266.3±42.0 °C .

Scientific Research Applications

Aldehyde Dehydrogenase Inhibition

(Deitrich, Troxell, & Worth, 1976) explored the use of cyanamide as an inhibitor of liver aldehyde dehydrogenases, finding it effective in vivo, though less so against brain enzymes. This suggests potential applications in metabolic studies or therapeutic interventions.

Cyanation Catalyst

(Sakakibara et al., 1988) and (Sakakibara et al., 2004) detailed the role of cyanamide in the cyanation of aromatic halides, catalyzed by nickel(0) complexes. This application is significant in synthetic chemistry, particularly in the production of various organic compounds.

Synthesis and Application in Chemistry

(Prabhath et al., 2017) discussed recent advances in the use of alkyl and aryl substituted cyanamides in synthetic chemistry, highlighting their role in cycloaddition chemistry, aminocyanation reactions, and as electrophilic cyanide-transfer agents.

Oxygen Reduction Catalyst

(Chung et al., 2010) studied the application of cyanamide in preparing metal-nitrogen-carbon catalysts for oxygen reduction, showing promising performance in non-precious metal catalysts for fuel cell applications.

Quantitative Determination in Agriculture

(Hiradate et al., 2005) conducted research on the direct quantitative determination of cyanamide, an important agrochemical used as a pesticide and fertilizer, suggesting its importance in agricultural studies and management.

Energy Conversion and Storage

(Jia et al., 2021) focused on metal cyanamides as potential materials for energy conversion and storage technologies, including applications in catalysis, supercapacitors, and next-generation batteries.

Release from Dormancy in Agriculture

(Shulman et al., 1983) examined the effect of cyanamide on releasing dormant grapevine buds, indicating its potential use in agricultural practices to regulate plant growth cycles.

Building Block for Nitrogen-Containing Heterocycles

(Larraufie et al., 2012) presented the cyanamide moiety as a versatile building block in synthesizing nitrogen-containing heterocycles, highlighting its significance in organic synthesis.

Detoxifying Metalloenzyme Studies

(Li et al., 2019) reported on the study of the enzyme Ddi2, which hydrates cyanamide to urea, providing insights into its role in detoxification processes in biological systems.

Allelopathic Effect on Plant Growth

(Soltys et al., 2011) investigated cyanamide's allelopathic effect on onion root growth, contributing to the understanding of its impact on plant development and potential agricultural applications.

Grape Production Regulation

(Lin & Lin, 1985) demonstrated that cyanamide application can regulate the production season of grapes, showing its utility in managing crop harvest times.

Prodrug Forms in Medical Applications

(Kwon et al., 1986) explored acyl, N-protected alpha-aminoacyl, and peptidyl derivatives of cyanamide as prodrug forms, highlighting its potential in medical treatments.

Role in Chemical Evolution

(Schimpl, Lemmon, & Calvin, 1965) studied the formation of cyanamide under primitive Earth conditions, suggesting its importance in the context of chemical evolution and the origins of life.

Isomerization in Prebiotic Chemistry

(Duvernay et al., 2004) examined the isomerization of cyanamide into carbodiimide, a reaction important in prebiotic chemistry and potentially relevant to interstellar chemistry.

Decomposition in Plant Metabolism

(Goldbach et al., 1988) investigated the rapid metabolism of cyanamide in grapevine shoots, relevant for studies in plant biochemistry and physiology.

Supramolecular Systems in Chemistry

(Shishulina et al., 2005) researched the formation of stable complexes involving cyanamides, contributing to the understanding of supramolecular systems in chemistry.

Electrochemical Energy Storage

(Wei et al., 2021) outlined the synthesis and electrochemical energy storage performance of metal cyanamides/carbodiimides, indicating their potential in battery technologies.

Bud Sprouting in Agriculture

(Lin & Wang, 1985) found that cyanamide application effectively induced bud sprouting in grapevines, relevant for agricultural production optimization.

Future Directions

The use of cyanamides, including “(2-Chlorobenzyl)cyanamide”, in synthetic chemistry has increased significantly in recent years . There is a particular emphasis on agents that exhibit lower toxicity . This suggests that the use of cyanamides will continue to expand in the future, particularly in the development of more sustainable and robust synthetic routes .

properties

IUPAC Name

(2-chlorophenyl)methylcyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLVNCALIGQANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorobenzyl)cyanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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